N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine
CAS No.: 356539-57-6
Cat. No.: VC2004435
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356539-57-6 |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |
Standard InChI | InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |
Standard InChI Key | DMMCSRZAOOXDCN-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNCC2CC2 |
Canonical SMILES | C1CC(OC1)CNCC2CC2 |
Introduction
Chemical Identity and Nomenclature
N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is identified by several key identifiers in chemical databases and literature:
Property | Information |
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CAS Registry Number | 356539-57-6 |
Molecular Formula | C₉H₁₇NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |
Alternative Names | (cyclopropylmethyl)(oxolan-2-ylmethyl)amine; (cyclopropylmethyl)(tetrahydrofuran-2-ylmethyl)amine; N-(cyclopropylmethyl)tetrahydro-2-furanmethanamine |
InChI | InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |
InChIKey | DMMCSRZAOOXDCN-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNCC2CC2 |
The compound belongs to the chemical class of amines, specifically secondary amines, as it features two alkyl groups attached to a nitrogen atom .
Structural Features and Physical Properties
Structural Characteristics
The molecular structure of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine consists of:
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A central nitrogen atom serving as the amine functional group
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A cyclopropylmethyl group (a methyl group attached to a three-membered cyclopropane ring)
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A tetrahydro-2-furanylmethyl group (a methyl group attached to the 2-position of a tetrahydrofuran ring)
The compound features two distinct structural motifs that contribute to its chemical properties:
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The cyclopropyl ring, which is known for its ring strain and unique reactivity
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The tetrahydrofuran ring, which contains an oxygen atom that introduces polarity and potential for hydrogen bonding
Physical Properties
While specific experimental physical property data for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is limited in the available literature, computational predictions and comparison with similar compounds provide insight into its likely physical characteristics:
Property | Value | Method |
---|---|---|
Physical State at Room Temperature | Likely liquid | Based on similar amines |
Molecular Weight | 155.24 g/mol | Computed |
Exact Mass | 155.13 g/mol | Computed |
Hydrogen Bond Donor Count | 1 | Structural analysis |
Hydrogen Bond Acceptor Count | 2 (N and O atoms) | Structural analysis |
The compound likely possesses both lipophilic character from the cyclopropyl ring and hydrophilic properties from the tetrahydrofuran oxygen and the nitrogen atom .
Synthesis and Chemical Characterization
Analytical Characterization
The structure and purity of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine can be confirmed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for the cyclopropyl protons (typically at δ 0.1-0.5 ppm)
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The tetrahydrofuran ring protons would display a complex splitting pattern
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The methylene groups adjacent to the nitrogen would appear at approximately δ 2.5-3.0 ppm
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Mass Spectrometry (MS)
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The molecular ion peak would correspond to m/z 155
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Fragmentation patterns would likely show loss of the cyclopropylmethyl group or cleavage of the tetrahydrofuran ring
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Infrared (IR) Spectroscopy
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C-N stretching vibrations around 1200-1350 cm⁻¹
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C-O-C asymmetric stretching of the tetrahydrofuran ring at approximately 1050-1150 cm⁻¹
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Comparison with Structurally Related Compounds
Structural Analogs
Several structurally related compounds share similarities with N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
N-(Tetrahydro-2-furanylmethyl)-1-propanamine | 7179-87-5 | C₈H₁₇NO | 143.23 g/mol | Contains a propyl group instead of cyclopropylmethyl |
Hydroxylamine, O-(cyclopropylmethyl)- | 75647-90-4 | C₄H₉NO | 87.12 g/mol | Contains an N-O bond rather than C-N bonds |
(cyclopropylmethyl)(tetrahydro-2-furanylmethyl)amine | 356539-57-6 | C₉H₁₇NO | 155.24 g/mol | Same compound (alternative name) |
These structural analogs provide insight into how small structural changes can affect physical properties and potential biological activities .
Comparative Properties
The comparison of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine with its closest structural analog, N-(Tetrahydro-2-furanylmethyl)-1-propanamine, reveals interesting differences:
Property | N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine | N-(Tetrahydro-2-furanylmethyl)-1-propanamine |
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Molecular Weight | 155.24 g/mol | 143.23 g/mol |
Structural Feature | Contains a cyclopropyl ring | Contains a linear propyl chain |
Boiling Point | Not specifically documented | 198.9°C at 760 mmHg |
Density | Not specifically documented | 0.899 g/cm³ |
Flash Point | Not specifically documented | 75.7°C |
Future Research Opportunities
Based on the structural features and the limited available data on specific applications, several promising research directions for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine include:
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Exploration as a building block in the synthesis of more complex biologically active compounds
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Investigation of its potential as a ligand for various metal-catalyzed reactions
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Studies on its reactivity in various chemical transformations, particularly those involving the cyclopropyl ring
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Examination of structure-activity relationships when incorporated into potential pharmaceutical candidates
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Comparative studies with structurally similar compounds to better understand the impact of the cyclopropyl moiety on biological activity
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